2,2-Difluoro-1,3-propanediol-1,3-cyclic sulfate
CAS No.: 1215071-15-0
Cat. No.: VC17905463
Molecular Formula: C3H4F2O4S
Molecular Weight: 174.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1215071-15-0 |
---|---|
Molecular Formula | C3H4F2O4S |
Molecular Weight | 174.13 g/mol |
IUPAC Name | 5,5-difluoro-1,3,2-dioxathiane 2,2-dioxide |
Standard InChI | InChI=1S/C3H4F2O4S/c4-3(5)1-8-10(6,7)9-2-3/h1-2H2 |
Standard InChI Key | SDSLYBGMSYITQE-UHFFFAOYSA-N |
Canonical SMILES | C1C(COS(=O)(=O)O1)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
The compound features a six-membered 1,3,2-dioxathiane ring system with two fluorine atoms substituted at the 5,5-positions and two sulfonyl oxygen atoms at the 2,2-positions. This structure is confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, which reveal characteristic signals at (triplet, 4H) and (multiplet, 2H) in -NMR spectra, alongside a molecular ion peak at in GC-MS . The fluorine atoms induce significant electronic effects, enhancing the electrophilicity of the sulfate group and enabling regioselective ring-opening reactions .
Physicochemical Properties
Key physical properties include:
-
Density:
-
Boiling Point: 242.4 \pm 40.0 \, ^\circ\text{C}
-
Flash Point: 100.4 \pm 27.3 \, ^\circ\text{C}
-
LogP: , indicating low lipophilicity .
The compound’s low vapor pressure ( at 25 \, ^\circ\text{C}) suggests limited volatility under ambient conditions .
Synthesis and Manufacturing
Industrial-Scale Preparation
A patent by CN115232103B outlines a two-step synthesis route using cost-effective boric acid and diols :
-
Step 1: Reaction of 1,3-propanediol with boric acid in cyclopentyl methyl ether at 80–85 \, ^\circ\text{C} forms a borate ester intermediate.
-
Step 2: Sulfonation with dimethyl sulfate at 100–106 \, ^\circ\text{C} yields the cyclic sulfate.
This method achieves a 75% yield with purity and avoids noble metal catalysts, reducing environmental impact .
Alternative Fluorination Strategies
Applications in Organic Synthesis
Electrophilic Ring-Opening Reactions
The compound’s cyclic sulfate group serves as a reactive handle for nucleophilic attack. For example:
-
Aminolysis: Reaction with amines produces β-difluoromethylated amines, valuable in pharmaceutical synthesis .
-
Hydrolysis: Controlled hydrolysis yields 2,2-difluoro-1,3-propanediol, a precursor for fluorinated polymers .
Role in Fluorinated Material Design
Incorporating fluorine enhances thermal stability and chemical resistance. The compound has been explored in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume